

physical and chemical properties of Erythromycin A dihydrate powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Erythromycin A dihydrate

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Erythromycin A Dihydrate Powder: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **Erythromycin A dihydrate** powder. Erythromycin, a macrolide antibiotic produced by the actinomycete *Saccharopolyspora erythraea* (formerly *Streptomyces erythreus*), is a widely used therapeutic agent.[1][2] The dihydrate form is the common commercially available crystalline state.[3] A thorough understanding of its solid-state properties is critical for formulation development, quality control, and ensuring therapeutic efficacy.

This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for its characterization, and provides visual workflows for key analytical processes.

Core Physical and Chemical Properties

Erythromycin A dihydrate is a white to off-white crystalline powder. Its fundamental properties are summarized below.

Property	Value	Reference
Chemical Formula	C37H67NO13 · 2H2O	[4]
Molecular Weight	769.96 g/mol	[4]
CAS Number	59319-72-1	[4]
Appearance	White or slightly yellow powder or colorless or slightly yellow crystals	
Melting Point	Approximately 197.6 °C	[5][6]
pKa	8.8	[5]
Log P	2.6 - 3.06	[5]

Crystallographic Properties

The crystalline structure of **Erythromycin A dihydrate** has been well-characterized. It belongs to the orthorhombic space group P212121.[3][7]

Crystallographic Parameter	Value	Reference
Crystal System	Orthorhombic	[3]
Space Group	P 21 21 21	[7]
Unit Cell Dimensions	a = 9.1829 Å, b = 9.6316 Å, c = 47.151 Å, $\alpha = \beta = \gamma = 90^\circ$	[7]

Solubility Profile

Erythromycin A dihydrate is poorly soluble in water but soluble in several organic solvents.[5] Its solubility is a critical factor influencing its dissolution rate and bioavailability.

Solvent	Solubility	Temperature (°C)	Reference
Water	~2 mg/mL	Not Specified	[8]
Water	0.15 mg/mL	25	[5]
Ethanol	~30 mg/mL	Not Specified	[9]
Dimethyl sulfoxide (DMSO)	~15 mg/mL	Not Specified	[9]
Dimethylformamide (DMF)	~15 mg/mL	Not Specified	[9]
Methanol	Soluble	Not Specified	[10]
Acetone	Soluble	Not Specified	[10]
Chloroform	Soluble	Not Specified	[10]

A study by Wang et al. investigated the mole fraction solubility of **Erythromycin A dihydrate** in various pure solvents at different temperatures.[11]

Thermal Behavior and Polymorphism

The thermal behavior of **Erythromycin A dihydrate** is crucial for understanding its stability during manufacturing processes such as drying and milling. Upon heating, the dihydrate form can convert to an anhydrous form through a non-crystalline intermediate.[12] Several polymorphic forms of erythromycin have been identified, including two crystalline forms (I and SI) and an amorphous form.[13] The stable dihydrate crystalline phase (DH) loses water upon heating to yield the anhydrous phase I (AI), which upon further heating can transform into another anhydrous phase II (AII) via an amorphous state.

Stability

The stability of **Erythromycin A dihydrate** is influenced by temperature, humidity, and light. Accelerated stability studies have shown that the amount of erythromycin A remains unchanged at 25°C for up to 6 months. However, a slight decrease is observed at higher temperatures like 40°C and 50°C over 3 and 6 months, with a corresponding increase in

impurities. For long-term storage, -20°C is recommended.[9] Erythromycin delayed-release tablets have been found to be stable for 10 days at 40°C.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of **Erythromycin A dihydrate** powder.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying the crystalline form and determining the degree of crystallinity of **Erythromycin A dihydrate**.

- Objective: To obtain the diffraction pattern of the crystalline solid for phase identification and polymorphism screening.
- Instrumentation: A powder diffractometer equipped with a copper anode (Cu K α radiation).
- Sample Preparation: A small amount of the powder is gently packed into a sample holder, ensuring a flat and even surface.
- Instrument Settings (Typical):
 - Voltage: 40 kV
 - Current: 40 mA
 - Scan Range (2 θ): 5° to 40°
 - Step Size: 0.02°
 - Scan Speed: 1°/min
- Data Analysis: The resulting diffraction pattern is analyzed for peak positions (2 θ) and intensities. These are compared with reference patterns from databases (e.g., ICDD) or literature to confirm the identity and purity of the crystalline phase.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal transitions and the water content of the material.

- Objective: To determine the melting point, dehydration temperature, and water content.
- Instrumentation: A calibrated DSC and TGA instrument.
- Sample Preparation: A small, accurately weighed amount of the powder (typically 3-10 mg) is placed in an aluminum pan. For DSC, the pan is often hermetically sealed to prevent water loss before the dehydration event.
- DSC Method:
 - Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
 - Temperature Range: Ambient to 250 °C.
 - Atmosphere: A dry nitrogen purge (e.g., 50 mL/min) is used to provide an inert environment.
 - Data Analysis: The DSC thermogram is analyzed for endothermic and exothermic peaks, which correspond to events like dehydration and melting.
- TGA Method:
 - Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
 - Temperature Range: Ambient to 300 °C.
 - Atmosphere: A dry nitrogen purge (e.g., 50 mL/min).
 - Data Analysis: The TGA curve shows weight loss as a function of temperature. The weight loss corresponding to the dehydration of the dihydrate can be used to calculate the water content.

Solubility Determination

The equilibrium solubility of **Erythromycin A dihydrate** is determined by the shake-flask method.

- Objective: To determine the saturation solubility of the powder in a specific solvent at a given temperature.
- Methodology:
 - An excess amount of **Erythromycin A dihydrate** powder is added to a known volume of the solvent in a sealed container.
 - The container is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, the suspension is filtered through a suitable membrane filter (e.g., 0.22 μm) to remove undissolved solids.
 - The concentration of erythromycin in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Testing

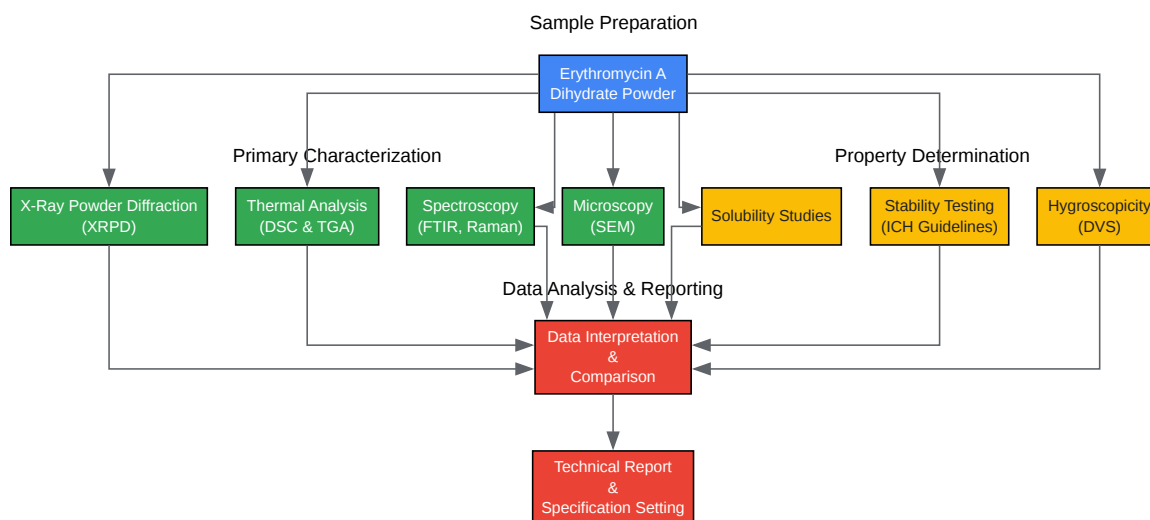
Stability studies are performed according to the International Council for Harmonisation (ICH) guidelines to establish the re-test period or shelf life.

- Objective: To evaluate the stability of the powder under defined storage conditions.
- Methodology (based on ICH Q1A(R2)):
 - Sample Packaging: The powder is stored in containers that simulate the proposed packaging for storage and distribution.
 - Storage Conditions:
 - Long-term: $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$.
 - Accelerated: $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$.

- Testing Frequency:
 - Long-term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.
 - Accelerated: Typically 0, 3, and 6 months.
- Analytical Tests: At each time point, the samples are tested for key quality attributes, including:
 - Appearance
 - Assay and Degradation Products (by a stability-indicating HPLC method)
 - Water Content (by Karl Fischer titration)
 - Crystalline Form (by XRPD)

Visualizations

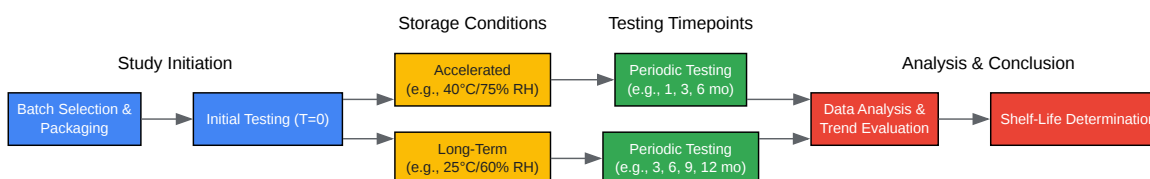
Experimental Workflow: Solid-State Characterization



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Caption: General workflow for the solid-state characterization of **Erythromycin A dihydrate** powder.

Experimental Workflow: ICH Stability Study



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- To cite this document: BenchChem. [physical and chemical properties of Erythromycin A dihydrate powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671065#physical-and-chemical-properties-of-erythromycin-a-dihydrate-powder]

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